1-Bromo-4-chloro-2-ethylbenzene
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Overview
Description
1-Bromo-4-chloro-2-ethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-chloro-2-ethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
The biochemical pathways affected by this compound involve the substitution reactions of benzene . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Analysis
Biochemical Properties
Similar compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially interact with various enzymes, proteins, and other biomolecules, altering their function and leading to various biochemical effects.
Cellular Effects
It is known that similar compounds can cause skin and eye irritation, and may also cause respiratory irritation .
Molecular Mechanism
Similar compounds are known to undergo reactions at the benzylic position, which can be either SN1 or SN2 . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound is stable when sealed and stored at room temperature .
Metabolic Pathways
Similar compounds are known to undergo various reactions, which could potentially involve various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to be transported and distributed within cells and tissues via various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to localize to various subcellular compartments, potentially affecting their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of ethylbenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by halogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction reactions.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of simpler hydrocarbons.
Scientific Research Applications
1-Bromo-4-chloro-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
- 1-Bromo-2-chloro-4-ethylbenzene
- 4-Bromo-1-chloro-2-ethylbenzene
- 1-Bromo-4-ethylbenzene
Comparison: 1-Bromo-4-chloro-2-ethylbenzene is unique due to its specific substitution pattern on the benzene ring. This pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical properties and reactivity due to the positions of the substituents .
Properties
IUPAC Name |
1-bromo-4-chloro-2-ethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGSQYQDTHZFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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